molecular formula C9H7N3O B068419 4-(2H-1,2,3-triazol-2-yl)benzaldehyde CAS No. 179056-04-3

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Cat. No. B068419
CAS RN: 179056-04-3
M. Wt: 173.17 g/mol
InChI Key: CTYWOTWHICQOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C9H7N3O . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . This provides the target molecules in a reliable and scalable manner .


Molecular Structure Analysis

The molecular structure of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” can be represented by the InChI code: 1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H . The molecular weight of the compound is 173.17 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” are complex and involve multiple steps. For instance, the compound can undergo hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” include a molecular weight of 173.17 g/mol . The compound has a topological polar surface area of 47.8 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Anticancer Agents

Triazole derivatives, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines . Some compounds showed promising cytotoxic activity against the Hela cell line .

Drug Discovery

The triazole ring, which is a part of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, has found broad applications in drug discovery . The replacement of nucleobases by triazole derivatives has proven to be very effective in drug discovery .

Organic Synthesis

“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles have been used extensively in organic synthesis . Their unique chemical properties make them useful in a variety of reactions.

Polymer Chemistry

1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in polymer chemistry . Their ability to form stable structures makes them ideal for creating complex polymers.

Supramolecular Chemistry

In supramolecular chemistry, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, are used in bioconjugation . They can act as a linker between two molecules, allowing for the creation of complex biological structures.

Chemical Biology

In chemical biology, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the study of biological systems.

Fluorescent Imaging and Materials Science

1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in fluorescent imaging and materials science . Their unique properties make them ideal for these fields.

Future Directions

The future directions for “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” could involve further exploration of its biological activity and potential applications in various fields. The compound’s role as a ligand that enhances the catalytic effect of Cu (I) in the azide-acetylene cycloaddition suggests potential applications in catalysis .

properties

IUPAC Name

4-(triazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWOTWHICQOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444964
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

CAS RN

179056-04-3
Record name 4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.